2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid
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Overview
Description
2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid is an organic compound that features a chlorinated benzo[d][1,3]dioxole ring system attached to a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid typically involves the chlorination of benzo[d][1,3]dioxole followed by the introduction of the hydroxyacetic acid group. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzo[d][1,3]dioxole ring. The resulting chlorinated intermediate is then reacted with glyoxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium alkoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)acetonitrile: Similar structure but with a nitrile group instead of a hydroxyacetic acid moiety.
(5-Chlorobenzo[d][1,3]dioxol-4-yl)boronic acid: Contains a boronic acid group instead of a hydroxyacetic acid moiety.
Uniqueness
2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid is unique due to the presence of both a chlorinated benzo[d][1,3]dioxole ring and a hydroxyacetic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7ClO5 |
---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-(7-chloro-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H7ClO5/c10-5-1-4(7(11)9(12)13)2-6-8(5)15-3-14-6/h1-2,7,11H,3H2,(H,12,13) |
InChI Key |
KHFMIKIBYBKDND-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(C(=O)O)O)Cl |
Origin of Product |
United States |
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